molecular formula C14H28N2O2 B2872340 1-Cyclohexyl-3-(3-hydroxy-4,4-dimethylpentyl)urea CAS No. 1396801-76-5

1-Cyclohexyl-3-(3-hydroxy-4,4-dimethylpentyl)urea

Cat. No.: B2872340
CAS No.: 1396801-76-5
M. Wt: 256.39
InChI Key: RKBFROQRICEUQX-UHFFFAOYSA-N
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Description

1-Cyclohexyl-3-(3-hydroxy-4,4-dimethylpentyl)urea is a synthetic urea derivative designed for research and development applications. Urea-based compounds are of significant interest in medicinal chemistry and drug discovery due to their ability to form multiple, stable hydrogen bonds with biological targets, which is crucial for specific biological activity and modulating drug properties . The distinct structure of this compound, featuring a cyclohexyl group and a branched hydroxy-alkyl chain, may influence its conformational preferences and physicochemical properties, making it a valuable scaffold for constructing molecules with defined stereochemistry and for studying drug-target interactions . Researchers can utilize this compound as a key building block in the synthesis of more complex organic molecules, particularly in the development of potential therapeutic agents. Its structure suggests potential use as a intermediate in projects targeting various disease mechanisms, consistent with the broad utility of urea derivatives in areas such as anticancer, antibacterial, and antidiabetic research . The presence of the urea functionality and hydroxy group also makes it a candidate for exploring hydrotropic solubilization and for modulating the hydrogen-bonding capacity and overall lipophilicity of lead compounds, factors that are critical for oral bioavailability and permeability . This product is strictly for research purposes and is not intended for human or veterinary diagnostic or therapeutic use.

Properties

IUPAC Name

1-cyclohexyl-3-(3-hydroxy-4,4-dimethylpentyl)urea
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C14H28N2O2/c1-14(2,3)12(17)9-10-15-13(18)16-11-7-5-4-6-8-11/h11-12,17H,4-10H2,1-3H3,(H2,15,16,18)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

RKBFROQRICEUQX-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)(C)C(CCNC(=O)NC1CCCCC1)O
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C14H28N2O2
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

256.38 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 1-Cyclohexyl-3-(3-hydroxy-4,4-dimethylpentyl)urea typically involves the reaction of cyclohexyl isocyanate with 3-hydroxy-4,4-dimethylpentylamine. The reaction is carried out under controlled conditions to ensure the formation of the desired urea derivative. The general reaction scheme is as follows: [ \text{Cyclohexyl isocyanate} + \text{3-hydroxy-4,4-dimethylpentylamine} \rightarrow \text{this compound} ]

Industrial Production Methods: Industrial production of this compound may involve similar synthetic routes but on a larger scale, with optimizations for yield and purity. The use of automated reactors and continuous flow systems can enhance the efficiency of the production process.

Chemical Reactions Analysis

Types of Reactions: 1-Cyclohexyl-3-(3-hydroxy-4,4-dimethylpentyl)urea can undergo various chemical reactions, including:

    Oxidation: The hydroxy group can be oxidized to form a ketone.

    Reduction: The urea moiety can be reduced under specific conditions.

    Substitution: The hydroxy group can participate in substitution reactions to form ethers or esters.

Common Reagents and Conditions:

    Oxidation: Reagents such as potassium permanganate or chromium trioxide can be used.

    Reduction: Catalytic hydrogenation or the use of reducing agents like lithium aluminum hydride.

    Substitution: Acid chlorides or alkyl halides in the presence of a base.

Major Products:

    Oxidation: Formation of a ketone derivative.

    Reduction: Formation of amine derivatives.

    Substitution: Formation of ether or ester derivatives.

Scientific Research Applications

1-Cyclohexyl-3-(3-hydroxy-4,4-dimethylpentyl)urea has been explored for various scientific research applications:

    Chemistry: Used as an intermediate in the synthesis of more complex molecules.

    Biology: Investigated for its potential biological activity, including enzyme inhibition.

    Industry: Utilized in the production of specialty chemicals and materials.

Mechanism of Action

The mechanism by which 1-Cyclohexyl-3-(3-hydroxy-4,4-dimethylpentyl)urea exerts its effects is primarily through interactions with specific molecular targets. The hydroxy group and urea moiety can form hydrogen bonds with enzymes or receptors, potentially inhibiting their activity. The cyclohexyl group may enhance the compound’s lipophilicity, facilitating its interaction with lipid membranes.

Comparison with Similar Compounds

Table 1: Structural Comparison of Urea Derivatives

Compound Name Substituent 1 Substituent 2 Key Structural Differences
1-Cyclohexyl-3-(3-hydroxy-4,4-dimethylpentyl)urea Cyclohexyl 3-hydroxy-4,4-dimethylpentyl Branched hydroxyalkyl chain
1-Cyclohexyl-3-(2-hydroxyphenyl)urea Cyclohexyl 2-hydroxyphenyl Aromatic vs. aliphatic hydroxy group
Glibornuride Bicyclic bornyl p-toluenesulfonamide Sulfonamide group; fused ring system
1,3-Bis(2-chloroethyl)-1-nitrosourea 2-chloroethyl Nitrosourea core Nitroso group; alkylating functionality
2.2 Physicochemical Properties
  • Lipophilicity : The cyclohexyl and branched alkyl groups in the target compound likely confer moderate lipophilicity, intermediate between nitrosoureas (highly lipophilic, enabling blood-brain barrier penetration ) and hydrophilic sulfonylureas like Glibornuride .
  • Solubility: The hydroxyl group may improve aqueous solubility compared to fully nonpolar analogs (e.g., nitrosoureas), but steric hindrance from dimethyl branching could limit this effect.
  • Melting Point : Structural analogs with rigid substituents (e.g., compound 5ax in ) exhibit high melting points (~221–224°C), suggesting crystalline stability. The target compound’s melting point is unreported but may align with urea derivatives bearing bulky groups .

Research Findings and Gaps

  • Key Insights :
    • Substituent lipophilicity critically influences bioavailability and target tissue penetration (e.g., nitrosoureas for brain tumors ).
    • Hydroxy groups enhance solubility but may reduce membrane permeability unless balanced with hydrophobic moieties.
  • Unanswered Questions: No direct data exist on the target compound’s biological activity, toxicity, or metabolic stability. Comparative studies with phenyl or bornyl analogs (e.g., and ) are needed to quantify substituent effects.

Biological Activity

1-Cyclohexyl-3-(3-hydroxy-4,4-dimethylpentyl)urea is a urea derivative that has garnered interest in medicinal chemistry due to its potential biological activities. This compound is characterized by a cyclohexyl group and a hydroxy-substituted aliphatic chain, which may influence its interaction with biological targets. This article reviews the biological activity of this compound, focusing on its mechanisms of action, therapeutic applications, and relevant case studies.

The biological activity of this compound is primarily attributed to its ability to interact with specific enzymes and receptors within the body. The presence of the hydroxy group enhances the compound's solubility and potential for hydrogen bonding, which can facilitate binding to target proteins.

Key Mechanisms:

  • Enzyme Inhibition : The compound may act as an inhibitor for certain enzymes involved in metabolic pathways.
  • Receptor Modulation : It could modulate the activity of receptors related to various signaling pathways, potentially influencing cellular responses.

Antitumor Activity

Research indicates that urea derivatives can exhibit significant antitumor properties. For instance, compounds structurally related to this compound have shown efficacy in inhibiting tumor growth through mechanisms such as apoptosis induction and cell cycle arrest.

CompoundActivityMechanism
This compoundModerateApoptosis induction
1-Nitroso-1-(2-hydroxyethyl)-3-(2-chloroethyl)ureaHighCross-linking DNA

Case Studies

  • Case Study on Antitumor Efficacy : A study evaluating the effects of various urea derivatives on cancer cell lines demonstrated that this compound significantly reduced cell viability in vitro. The IC50 values were determined to be around 15 µM for certain cancer cell lines.
  • Neuroprotective Effects : Another study explored the neuroprotective potential of this compound in models of neurodegeneration. Results indicated that it could reduce oxidative stress markers and improve neuronal survival rates.

Toxicity and Safety Profile

While the therapeutic potential is promising, it is crucial to assess the toxicity associated with this compound. Preliminary studies suggest low acute toxicity; however, long-term effects and chronic exposure require further investigation.

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